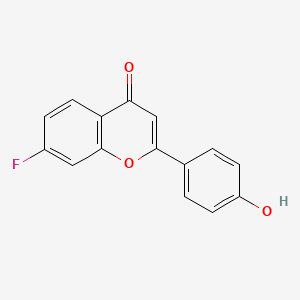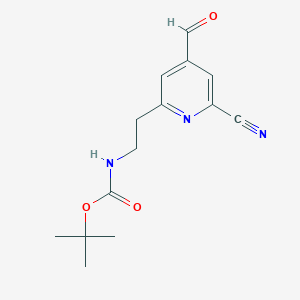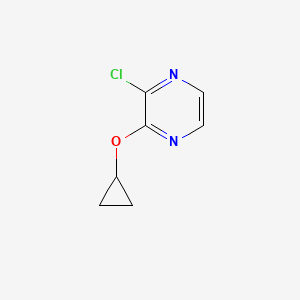
4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid benzyl ester is a complex organic compound that finds applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxy group, a fluorenylmethoxycarbonyl (Fmoc) group, and a cyclohexanecarboxylic acid benzyl ester moiety. These functional groups contribute to its reactivity and utility in synthetic chemistry and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted reactions during subsequent steps.
Formation of the cyclohexanecarboxylic acid: The cyclohexane ring is functionalized to introduce the carboxylic acid group.
Introduction of the tert-butoxy group: The tert-butoxy group is introduced to enhance the stability and solubility of the compound.
Esterification: The final step involves the esterification of the carboxylic acid with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The Fmoc group, for example, is commonly used in peptide synthesis to protect the amine group, allowing for selective reactions at other sites. The tert-butoxy group enhances the compound’s stability and solubility, facilitating its use in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-proline: Similar in structure but lacks the tert-butoxy and benzyl ester groups.
Fmoc-4-tert-butoxy-L-proline: Contains the tert-butoxy group but differs in the overall structure.
Fmoc-cyclohexanecarboxylic acid: Similar but lacks the tert-butoxy and benzyl ester groups.
Uniqueness
4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid benzyl ester is unique due to its combination of functional groups, which provide enhanced stability, solubility, and reactivity. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C33H37NO5 |
|---|---|
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
benzyl 1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C33H37NO5/c1-32(2,3)39-24-17-19-33(20-18-24,30(35)37-21-23-11-5-4-6-12-23)34-31(36)38-22-29-27-15-9-7-13-25(27)26-14-8-10-16-28(26)29/h4-16,24,29H,17-22H2,1-3H3,(H,34,36) |
InChI-Schlüssel |
OYJKRCAAXQGVRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1CCC(CC1)(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


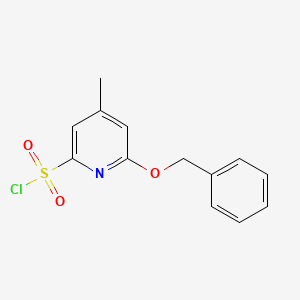
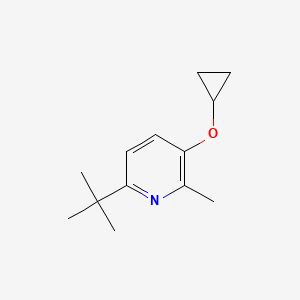
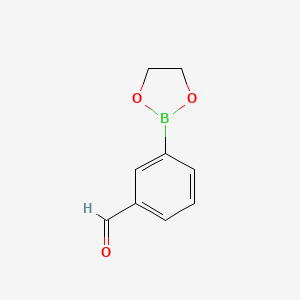
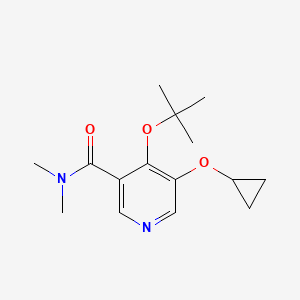

![Ethyl 2-[4-(aminomethyl)pyrimidin-2-YL]acetate](/img/structure/B14847334.png)
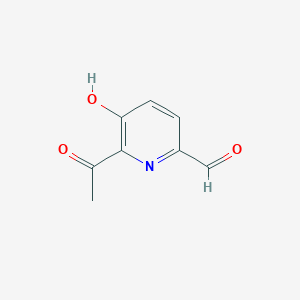

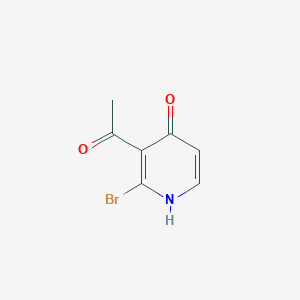
![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
